molecular formula C20H30O2 B14350891 2-Phenylethenyl dodecanoate CAS No. 97130-76-2

2-Phenylethenyl dodecanoate

Cat. No.: B14350891
CAS No.: 97130-76-2
M. Wt: 302.5 g/mol
InChI Key: HZIVLEURBJZLRD-UHFFFAOYSA-N
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Description

2-Phenylethenyl dodecanoate, also known as 2-Phenylethyl dodecanoate or Phenethyl dodecanoate, is an organic compound with the molecular formula C20H32O2. It is an ester derived from dodecanoic acid (lauric acid) and 2-phenylethanol. This compound is known for its pleasant floral fragrance and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethenyl dodecanoate typically involves the esterification of dodecanoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethenyl dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and 2-phenylethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can undergo transesterification with another alcohol to form a different ester and release 2-phenylethanol.

Common Reagents and Conditions

  • Hydrolysis

      Reagents: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

      Conditions: Reflux

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous ether solvent, room temperature

  • Transesterification

      Reagents: Another alcohol, acid or base catalyst

Major Products Formed

    Hydrolysis: Dodecanoic acid and 2-phenylethanol

    Reduction: 2-Phenylethanol and dodecanol

    Transesterification: A different ester and 2-phenylethanol

Scientific Research Applications

2-Phenylethenyl dodecanoate has several applications in scientific research, including:

    Fragrance and Flavor Industry: Due to its pleasant floral aroma, it is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.

    Biological Studies: It is used in studies related to its antimicrobial properties.

    Material Science: It is used in the synthesis of novel materials with specific properties, such as hydrophobic coatings.

Mechanism of Action

The mechanism of action of 2-Phenylethenyl dodecanoate in biological systems is primarily related to its ability to disrupt microbial cell membranes. The ester can integrate into the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is attributed to the dodecanoic acid moiety, which is known for its antimicrobial properties .

Comparison with Similar Compounds

2-Phenylethenyl dodecanoate can be compared with other similar compounds, such as:

    2-Phenylethyl acetate: Another ester with a pleasant floral aroma, commonly used in the fragrance industry.

    2-Phenylethyl butyrate: Similar in structure but with a shorter carbon chain, also used in fragrances and flavors.

    2-Phenylethyl isobutyrate: Used in the fragrance industry for its fruity aroma.

Uniqueness

The uniqueness of this compound lies in its combination of a long carbon chain (dodecanoic acid) with a phenylethyl group, providing both hydrophobic and aromatic properties. This makes it particularly useful in applications requiring both fragrance and antimicrobial activity.

Properties

CAS No.

97130-76-2

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

2-phenylethenyl dodecanoate

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-20(21)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3

InChI Key

HZIVLEURBJZLRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC=CC1=CC=CC=C1

Origin of Product

United States

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